![molecular formula C28H38BCoF4N2O2- B15359009 4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” is an organometallic compound that features a cobalt center coordinated to a complex organic ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt with the organic ligand “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol”. This can be achieved through a series of steps:
Ligand Synthesis: The organic ligand is synthesized by reacting 5-tert-butyl-2-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexylamine under appropriate conditions to form the Schiff base.
Metal Coordination: The ligand is then reacted with a cobalt salt, such as cobalt(II) tetrafluoroborate, under inert atmosphere conditions to form the desired organometallic complex.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the cobalt center.
Substitution: Ligands around the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphines, amines, or other coordinating ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction may yield cobalt(I) species.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic, magnetic, or optical properties.
Biology and Medicine
Drug Development: The compound may serve as a scaffold for the development of new drugs, particularly those targeting metal-dependent enzymes.
Imaging: It can be used in the development of contrast agents for imaging techniques such as MRI.
Industry
Chemical Manufacturing: The compound can be used in the production of fine chemicals and pharmaceuticals.
Environmental Applications: It may be used in processes for the removal of pollutants or in the development of green chemistry technologies.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves the interaction of the cobalt center with various molecular targets. This can include:
Enzyme Inhibition: The compound may inhibit metal-dependent enzymes by coordinating to the active site metal.
Electron Transfer: It can participate in electron transfer reactions, which are crucial in many catalytic processes.
Ligand Exchange: The compound can undergo ligand exchange reactions, altering its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cobalt-Schiff Base Complexes: These compounds feature cobalt coordinated to Schiff base ligands and share similar properties and applications.
Cobalt-Phosphine Complexes: These compounds have cobalt coordinated to phosphine ligands and are widely used in catalysis.
Uniqueness
The uniqueness of “4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate” lies in its specific ligand structure, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
Properties
Molecular Formula |
C28H38BCoF4N2O2- |
|---|---|
Molecular Weight |
580.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate |
InChI |
InChI=1S/C28H38N2O2.BF4.Co/c1-27(2,3)21-11-13-25(31)19(15-21)17-29-23-9-7-8-10-24(23)30-18-20-16-22(28(4,5)6)12-14-26(20)32;2-1(3,4)5;/h11-18,23-24,31-32H,7-10H2,1-6H3;;/q;-1;/t23-,24-;;/m0../s1 |
InChI Key |
SZARCQXQNXZLBT-WLKYSPGFSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C(C=C1)O)C=NC2CCCCC2N=CC3=C(C=CC(=C3)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
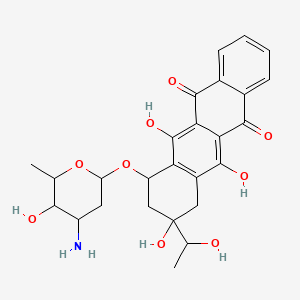



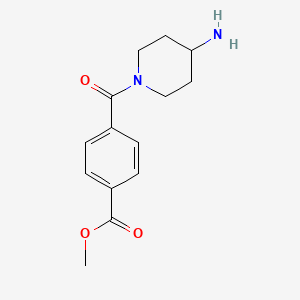
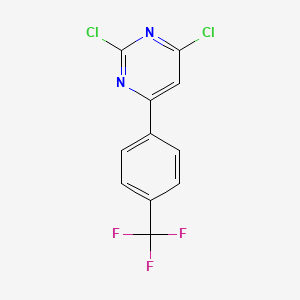

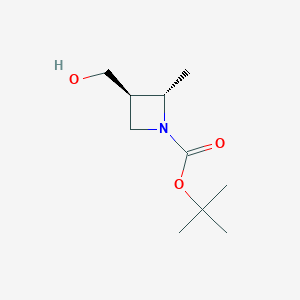

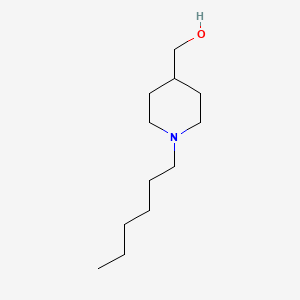
![2-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride](/img/structure/B15358991.png)
![4-[5-(1,3-Dioxolan-2-yl)furan-2-yl]pyridazine](/img/structure/B15358994.png)
